molecular formula C15H15NO3S2 B14536661 S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate CAS No. 62489-03-6

S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate

Cat. No.: B14536661
CAS No.: 62489-03-6
M. Wt: 321.4 g/mol
InChI Key: DLGZMSHZXLKKBN-UHFFFAOYSA-N
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Description

S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dimethylcarbamothioate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate typically involves the reaction of 4-(benzenesulfonyl)phenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-(Benzenesulfonyl)phenyl isothiocyanate+DimethylamineS-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate\text{4-(Benzenesulfonyl)phenyl isothiocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} 4-(Benzenesulfonyl)phenyl isothiocyanate+Dimethylamine→S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and carbamothioate groups into molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can form covalent bonds with amino acids in proteins, potentially altering their function. The dimethylcarbamothioate moiety may also interact with enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • S-[4-(Phenylsulfonyl)phenyl] dimethylcarbamothioate
  • S-[4-(Methylsulfonyl)phenyl] dimethylcarbamothioate

Uniqueness

S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate is unique due to the presence of both the benzenesulfonyl and dimethylcarbamothioate groups, which confer distinct reactivity and potential applications. Its structural features allow for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62489-03-6

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

S-[4-(benzenesulfonyl)phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C15H15NO3S2/c1-16(2)15(17)20-12-8-10-14(11-9-12)21(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

DLGZMSHZXLKKBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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